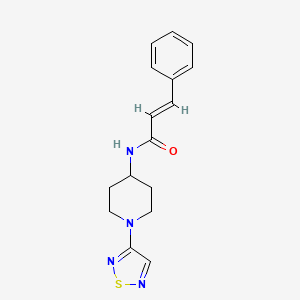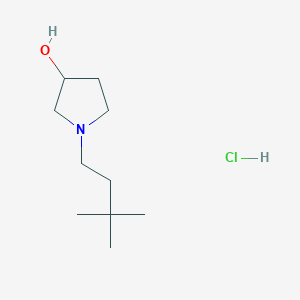
1-(3,3-Dimethylbutyl)pyrrolidin-3-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,3-Dimethylbutyl)pyrrolidin-3-ol hydrochloride is a chemical compound used in scientific research. It possesses unique properties that make it valuable for various applications, including drug development, synthesis of organic compounds, and testing its effects on biological systems.
Preparation Methods
The synthesis of 1-(3,3-Dimethylbutyl)pyrrolidin-3-ol hydrochloride typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. The synthetic routes often include functionalization of preformed pyrrolidine rings, such as proline derivatives . The reaction conditions vary depending on the specific synthetic strategy employed, but they generally involve the use of common organic solvents and reagents under controlled temperature and pressure conditions.
Chemical Reactions Analysis
1-(3,3-Dimethylbutyl)pyrrolidin-3-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,3-Dimethylbutyl)pyrrolidin-3-ol hydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic compounds.
Biology: It is used to study the effects of chemical compounds on biological systems.
Medicine: It is used in drug development to test the efficacy and safety of new pharmaceutical compounds.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,3-Dimethylbutyl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways in biological systems. The compound exerts its effects by binding to and modulating the activity of certain proteins and enzymes, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
1-(3,3-Dimethylbutyl)pyrrolidin-3-ol hydrochloride is similar to other pyrrolidine derivatives, such as pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . it is unique in its specific chemical structure and properties, which make it valuable for certain applications that other compounds may not be suitable for .
Properties
IUPAC Name |
1-(3,3-dimethylbutyl)pyrrolidin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO.ClH/c1-10(2,3)5-7-11-6-4-9(12)8-11;/h9,12H,4-8H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZOQZSBABNCCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCN1CCC(C1)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
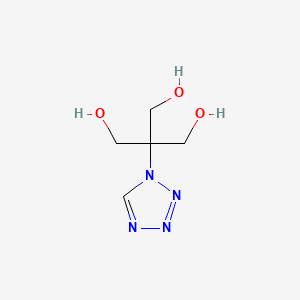
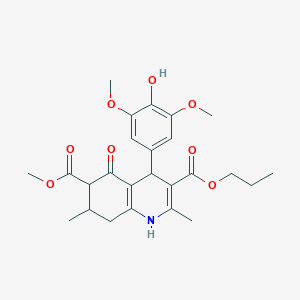
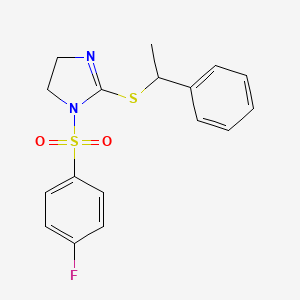
![1-(3,5-dimethoxybenzyl)-3-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2658025.png)
![5-Acetyl-6-methyl-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile](/img/structure/B2658027.png)
![2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2658029.png)
![N4-cyclopropyl-N6,N6-dimethyl-N4-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]pyrimidine-4,6-diamine](/img/structure/B2658030.png)

![2-{[Hydroxy(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}acetic acid hydrochloride](/img/structure/B2658033.png)
![[(1R,2S,3S,4R,5R,6S,7S,8S,9R,13R,14R,16S,17R,18R)-8-acetyloxy-2,5,7,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B2658035.png)
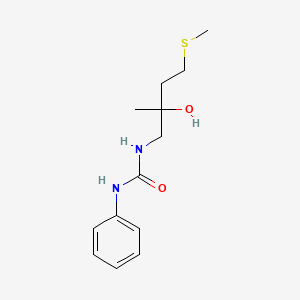
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2658041.png)
![1-(4-Bromophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2658042.png)
